molecular formula C11H12ClNO3 B8620919 Ethyl 3-acetamido-4-chlorobenzoate

Ethyl 3-acetamido-4-chlorobenzoate

Cat. No.: B8620919
M. Wt: 241.67 g/mol
InChI Key: SIUXGFWVMXJSAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-acetamido-4-chlorobenzoate is a benzoate ester derivative featuring an acetamido group at the 3-position and a chlorine atom at the 4-position of the aromatic ring.

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

ethyl 3-acetamido-4-chlorobenzoate

InChI

InChI=1S/C11H12ClNO3/c1-3-16-11(15)8-4-5-9(12)10(6-8)13-7(2)14/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

SIUXGFWVMXJSAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Differences

The following compounds are structurally related to ethyl 3-acetamido-4-chlorobenzoate, differing in substituent type, position, and molecular complexity:

Compound Name Substituents Molecular Weight (M+Na)+ Key Structural Features
This compound (Target) - Acetamido at C3
- Chloro at C4
~300 (estimated) Direct substitution on the aromatic ring; compact structure with strong electronic effects.
Ethyl 3-((2-chloroacetamido)methyl)-4-methylbenzoate - Chloroacetamido via methylene bridge at C3
- Methyl at C4
N/A Bulky methylene-linked chloroacetamido group; methyl substituent introduces steric hindrance.
Ethyl 4-(1-acetamido-4-ethoxy-4-oxobutyl)benzoate (29) - Acetamido on a butyl chain at C4
- Ethoxy-oxo group
344 Flexible side chain with acetamido and ester groups; increased solubility.
Diethyl 2-(2-acetamido-2-(4-(ethoxycarbonyl)phenyl)ethyl)malonate (30) - Acetamido on a branched chain
- Dual ester groups (malonate and benzoate)
416 Highly branched structure; multiple reactive sites for functionalization.
Key Observations:
  • Substituent Position and Type : The target compound’s acetamido and chloro groups are directly attached to the aromatic ring, maximizing electronic effects (e.g., resonance and inductive interactions). In contrast, the compound from features a methylene-linked chloroacetamido group, reducing conjugation with the ring and introducing steric bulk.
  • Molecular Weight and Complexity : Compounds 29 and 30 have higher molecular weights due to extended side chains and additional ester groups, which may enhance solubility in polar solvents but reduce thermal stability.
  • Reactivity : The direct chloro and acetamido substituents in the target compound likely increase electrophilicity at the aromatic ring, favoring reactions such as nucleophilic substitution. By comparison, the methylene-linked groups in may hinder such reactions.

Functional Group Impact on Properties

  • Solubility: The ethoxy-oxo group in compound 29 and the malonate moiety in compound 30 enhance hydrophilicity compared to the target compound, which may exhibit lower aqueous solubility due to its compact, non-polar structure.
  • Stability : The chloro substituent in the target compound may increase susceptibility to hydrolysis under basic conditions, whereas the methyl group in could improve steric protection against degradation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.